molecular formula C13H13N3OS2 B2943237 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 519011-71-3

4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2943237
CAS No.: 519011-71-3
M. Wt: 291.39
InChI Key: CMMVUDDFAVEBIJ-UHFFFAOYSA-N
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Description

4-Amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative characterized by:

  • Position 3 substituent: A phenyl group.
  • Carboxamide substituent: An allyl (prop-2-en-1-yl) group.
  • Functional groups: A thione (sulfanylidene) at position 2 and an amino group at position 4.

This compound is structurally related to bioactive thiazoles, which are often explored for antimicrobial, anticancer, and receptor antagonism activities .

Properties

IUPAC Name

4-amino-3-phenyl-N-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS2/c1-2-8-15-12(17)10-11(14)16(13(18)19-10)9-6-4-3-5-7-9/h2-7H,1,8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVUDDFAVEBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

  • Molecular Formula : C13H13N3OS2
  • Molecular Weight : 291.39 g/mol
  • Purity : Typically 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, derivatives similar to 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylideneLoVo (colon cancer)TBDInduction of apoptosis
4-amino derivativesMCF-7 (breast cancer)TBDCell cycle arrest

Studies indicate that these compounds can induce apoptosis and affect cell cycle progression in cancer cells, particularly in the G0/G1 and G2/M phases .

2. Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. For example, related compounds have been shown to exhibit significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms through which 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes crucial for cancer cell proliferation and survival.
  • Cell Cycle Modulation : These compounds have been observed to alter the distribution of cells across different phases of the cell cycle, leading to increased apoptosis in tumor cells.

Case Study 1: Antitumor Efficacy in Cell Lines

A study investigated the effects of various thiazole derivatives on LoVo and MCF-7 cell lines. The results indicated that treatment with these compounds resulted in a significant increase in apoptotic cells compared to untreated controls. The most effective compound showed an IC50 value indicating potent anticancer activity .

Case Study 2: Toxicity Assessment

The toxicity of these compounds was evaluated using Daphnia magna as a model organism. The results suggested low toxicity levels at therapeutic concentrations, making them suitable candidates for further development as anticancer agents .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the thiazole ring critically influences physicochemical and biological properties:

Compound Position 3 Substituent Key Observations Reference
Target Compound Phenyl Aromatic bulk may enhance π-π interactions in biological targets. -
3-Ethyl derivative (CID 2060703) Ethyl Lower steric hindrance may improve solubility but reduce receptor affinity.
4-Fluorophenyl derivative (1e) 4-Fluorophenyl Electron-withdrawing fluorine increases polarity and potential bioavailability.
3-(Prop-2-en-1-yl) derivatives Allyl Allyl groups (in imine analogs) show angiotensin II receptor antagonism.

Impact on Melting Points :

  • Phenyl-substituted analogs (e.g., compound 1b, ) exhibit higher melting points (247–248°C) compared to fluorophenyl derivatives (237–238°C), suggesting stronger intermolecular interactions in phenyl-containing structures .
  • Compound 15 (N-sulfamoylphenyl carboxamide) has a melting point >300°C due to hydrogen bonding from sulfonamide groups .
Carboxamide Nitrogen Substituent Variations

The carboxamide nitrogen substituent modulates solubility and target engagement:

Compound Carboxamide Substituent Key Observations Reference
Target Compound Allyl (prop-2-en-1-yl) Allyl may enhance lipophilicity, favoring membrane permeability. -
Compound 15 () 4-Sulfamoylphenyl Sulfonamide group confers antimicrobial activity via hydrogen bonding.
N-Benzyl derivative () Benzyl Bulky benzyl group may sterically hinder interactions with enzymes.
N-Cyclohexyl derivative () Cyclohexyl Nonpolar cyclohexyl group could reduce aqueous solubility.
Functional Group Modifications

Replacing the thione (sulfanylidene) with other groups alters electronic properties:

Compound Functional Group Key Observations Reference
Target Compound Thione (C=S) Thione enhances electrophilicity, potentially aiding covalent binding. -
Imine derivatives () Imine (C=N) Imine group in 3(1)–3(7) correlates with angiotensin II receptor affinity.
Thiophene analogs () Thiophene core Thiophene derivatives (e.g., compound 16) show varied electronic properties.

Structural Characterization :

  • IR and NMR data for analogs () confirm thione (C=S, ~1250 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups .
  • Molecular weights and formulas align with theoretical calculations (e.g., compound 1b: C10H9N3OS2, m/z 267.0) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-amino-3-phenyl-N-(prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions. For analogous compounds (e.g., 1,3,4-thiadiazoles), a two-step approach is effective:

Initial Condensation : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediates.

Cyclization : Treat intermediates with iodine and triethylamine in DMF to cleave sulfur and form the thiadiazole core . Adjust pH to 8–9 during precipitation for improved yields .

  • Key Considerations : Use NMR (1H/13C) to confirm intermediates and final products .

Q. How is the structural elucidation of this compound performed in crystallographic studies?

  • Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL/SHELXS) is standard for small-molecule refinement. For thiazole derivatives:
  • Collect high-resolution data (d-spacing < 1 Å) to resolve sulfur and nitrogen positions.
  • Refine twinned data using SHELXL’s twin-law functions for accurate bond-length analysis .
  • Compare experimental results with computational models (DFT) to validate tautomeric forms .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

  • Methodological Answer :
  • 1H/13C NMR : Identify amine (-NH2), sulfanylidene (-S=), and acrylamide (prop-2-en-1-yl) groups. Look for deshielded protons near the thiazole ring (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (~170 ppm) .
  • IR Spectroscopy : Confirm S-H stretching (2550–2600 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against antimicrobial targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enoyl-ACP reductase or fungal CYP51. Prioritize hydrogen bonding with the sulfanylidene group and π-π stacking with the phenyl ring .
  • MD Simulations : Simulate binding stability (100 ns) in GROMACS to assess conformational changes in the thiazole core under physiological conditions .
  • Validation : Compare results with experimental MIC data for Staphylococcus aureus or Candida albicans .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from studies using standardized assays (e.g., CLSI broth microdilution). Normalize variables like inoculum size and solvent (DMSO vs. water) .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with potency. For example, 4-nitro substitutions enhance antifungal activity by 40% compared to unsubstituted analogs .
  • Counter-Screening : Test against off-target kinases (e.g., EGFR) to rule out nonspecific inhibition .

Q. How can regioselective functionalization of the thiazole ring be achieved for derivatization?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Use HNO3/H2SO4 to nitrate the phenyl ring at the para position (directed by the amino group).
  • Nucleophilic Attack : React the sulfanylidene sulfur with alkyl halides (e.g., CH3I) in DMF/K2CO3 to form thioethers .
  • Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3) to introduce aryl/heteroaryl groups at C5 of the thiazole .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Solvent Selection : Use mixed solvents (e.g., DMSO/water) for slow evaporation. Avoid high polarity solvents that disrupt π-π stacking .
  • Crystal Twinning : Mitigate with SHELXL’s TWIN/BASF commands or by seeding with microcrystals from antisolvent vapor diffusion .
  • Thermal Motion : Collect data at 100 K to reduce disorder in the prop-2-en-1-yl side chain .

Data Contradiction Analysis

Q. Why do some studies report potent antitumor activity while others show minimal efficacy?

  • Resolution Strategies :
  • Cell Line Variability : Test across panels (NCI-60) to identify sensitivity in leukemia (e.g., K-562) vs. solid tumors .
  • Metabolic Stability : Assess hepatic clearance (human microsomes) to differentiate intrinsic activity vs. pharmacokinetic limitations .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI) to confirm mechanism specificity .

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